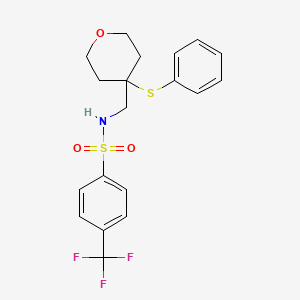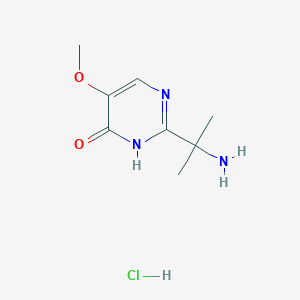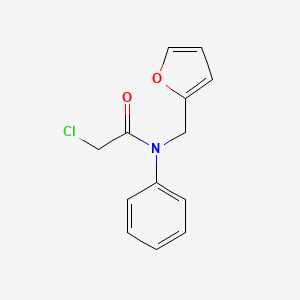
N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide is an intricate chemical compound belonging to the sulfonamide family. With a complex structure that integrates sulfur, trifluoromethyl, and benzene functional groups, this compound holds potential for diverse applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(Phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-4-(Trifluoromethyl)benzenesulfonamide typically involves a multi-step process:
Step 1: Synthesis of the tetrahydropyran moiety: Starting with 4-hydroxy tetrahydro-2H-pyran, a substitution reaction introduces a phenylthio group at the fourth carbon.
Step 2: Introduction of the benzenesulfonamide group: A Friedel-Crafts alkylation reaction is performed to attach the benzenesulfonamide moiety to the pyran ring.
Step 3: Trifluoromethylation: Using a suitable trifluoromethylating agent (e.g., Ruppert-Prakash reagent), a trifluoromethyl group is introduced at the para position of the benzene ring.
Industrial Production Methods: For industrial production, optimization of reaction conditions is essential:
Temperature and Pressure: Controlled to ensure maximum yield and minimal side products.
Catalysts: Use of catalysts like AlCl₃ for Friedel-Crafts reactions.
Purification: Techniques like recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) in derivative compounds can be reduced to an amine.
Substitution: The trifluoromethyl group, while stable, can be substituted under specific conditions.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Employing nucleophilic or electrophilic substitution reagents under appropriate conditions.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Analogous Compounds: The compound serves as a precursor or intermediate in the synthesis of related sulfonamides.
Enzyme Inhibitors: Potential use as inhibitors in various enzyme-targeted studies.
Pharmacology: Investigation into its effects as a potential therapeutic agent.
Catalysis: Use as a catalyst in specific chemical reactions.
Wirkmechanismus
The compound’s mechanism of action revolves around its interactions with biological molecules:
Molecular Targets: Primarily interacts with enzymes, altering their activity.
Pathways: Modulates signaling pathways by binding to specific receptor sites, thus affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Unique Features:
Trifluoromethyl Group: Contributes to unique chemical stability and reactivity.
Phenylthio Moiety: Adds distinct sulfur-related reactivity compared to similar compounds.
N-(Phenylthio)pyran Derivatives: Similar in structure but without the trifluoromethyl group.
Benzenesulfonamide Compounds: Contain sulfonamide groups with varying substituents for different reactivities.
Eigenschaften
IUPAC Name |
N-[(4-phenylsulfanyloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO3S2/c20-19(21,22)15-6-8-17(9-7-15)28(24,25)23-14-18(10-12-26-13-11-18)27-16-4-2-1-3-5-16/h1-9,23H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSBPAKQAGGCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2743545.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2743547.png)
![(3As,7aR)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one;hydrochloride](/img/structure/B2743548.png)

![Isopropyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2743552.png)
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)




![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B2743560.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)
![[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] cyclohexanecarboxylate](/img/structure/B2743562.png)
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)
